

Spectroscopic Profile of (2-Aminopyridin-4-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Aminopyridin-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(2-Aminopyridin-4-yl)methanol** (CAS No: 105250-17-7), a pyridine derivative of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and analysis.

Core Spectroscopic Data

The structural elucidation of **(2-Aminopyridin-4-yl)methanol** is critically dependent on a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ^1H and ^{13}C NMR data for **(2-Aminopyridin-4-yl)methanol** are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **(2-Aminopyridin-4-yl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
7.81	d	1H	H-6 (Pyridine ring)
6.46	s	1H	H-3 (Pyridine ring)
6.40	d	1H	H-5 (Pyridine ring)
5.78	s	2H	-NH ₂
5.19	s	1H	-OH
4.36	s	2H	-CH ₂ -

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **(2-Aminopyridin-4-yl)methanol**[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
160.3	C-2 (Pyridine ring)
152.7	C-4 (Pyridine ring)
147.7	C-6 (Pyridine ring)
110.3	C-5 (Pyridine ring)
105.2	C-3 (Pyridine ring)
62.3	-CH ₂ -

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **(2-Aminopyridin-4-yl)methanol** is not readily available in the public domain, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. These predictions are informed by the known spectral data of similar compounds, such as 2-aminopyridine.

Table 3: Predicted IR Absorption Bands for **(2-Aminopyridin-4-yl)methanol**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3450-3300	N-H (amine)	Asymmetric and symmetric stretching
3400-3200	O-H (alcohol)	Stretching (broad)
3100-3000	C-H (aromatic)	Stretching
2950-2850	C-H (aliphatic)	Stretching
1650-1600	N-H (amine)	Scissoring (bending)
1600-1450	C=C, C=N (pyridine ring)	Ring stretching
1350-1250	C-N (aromatic amine)	Stretching
1200-1000	C-O (primary alcohol)	Stretching

Mass Spectrometry (MS)

Experimental mass spectra for **(2-Aminopyridin-4-yl)methanol** are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts can be calculated. The nominal mass of the molecule is 124.14 g/mol .

Table 4: Predicted m/z Values for **(2-Aminopyridin-4-yl)methanol** Adducts

Adduct	Predicted m/z
[M+H] ⁺	125.07
[M+Na] ⁺	147.05
[M+K] ⁺	163.03

Experimental Protocols

Synthesis of **(2-Aminopyridin-4-yl)methanol**

A common synthetic route to **(2-Aminopyridin-4-yl)methanol** involves the reduction of ethyl 2-aminoisonicotinate.

Materials:

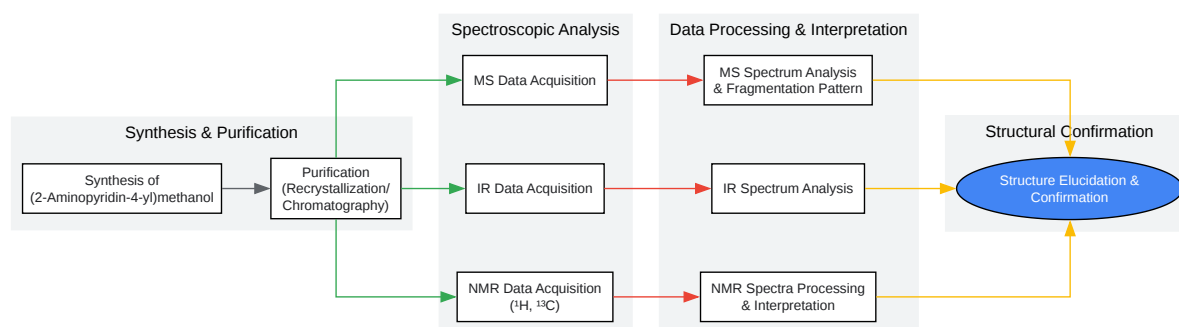
- Ethyl 2-aminoisonicotinate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- A solution of ethyl 2-aminoisonicotinate in anhydrous THF is added dropwise to a stirred suspension of LiAlH_4 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
- The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
- Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution.
- The resulting precipitate is removed by filtration, and the filter cake is washed with THF.
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **(2-Aminopyridin-4-yl)methanol** can be further purified by recrystallization or column chromatography.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **(2-Aminopyridin-4-yl)methanol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **(2-Aminopyridin-4-yl)methanol**.

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided spectroscopic data and protocols are essential for the accurate identification and characterization of **(2-Aminopyridin-4-yl)methanol**, ensuring the integrity and reproducibility of scientific investigations.

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References

- 1. tsijournals.com [tsijournals.com]
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